

An In-depth Technical Guide to Isoapetalic Acid: Physicochemical Properties and Methodologies

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Compound of Interest

Compound Name: *Isoapetalic acid*

Cat. No.: *B094809*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **isoapetalic acid**, a natural product isolated from the plant genus *Calophyllum*. Due to the limited extent of published research on this specific compound, this guide synthesizes available data from primary literature and chemical databases to serve as a foundational resource for scientific and drug development applications.

Chemical Identity and Structure

Isoapetalic acid is a pyranochromanone derivative with the IUPAC name 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid. Its molecular structure is characterized by a tetracyclic core and a hexanoic acid side chain.

Table 1: Chemical Identifiers of **Isoapetalic Acid**

Identifier	Value
IUPAC Name	3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid
Molecular Formula	C ₂₂ H ₂₈ O ₆
Molecular Weight	388.5 g/mol
CAS Number	34366-34-2
PubChem CID	341189

Physical Properties

Comprehensive experimental data on the physical properties of **isoapetalic acid** are not extensively reported in the scientific literature. The following table summarizes available experimental and computed data.

Table 2: Physical Properties of **Isoapetalic Acid**

Property	Value	Data Type	Source
Appearance	Amorphous powder	Experimental	Shen et al., 2004
Optical Rotation ([α]D)	-13.3° (c 0.1, CHCl ₃)	Experimental	Shen et al., 2004
Melting Point	Not Reported	-	-
Boiling Point	Not Reported	-	-
Solubility	Not Reported	-	-
XLogP3	4.7	Computed	PubChem
Hydrogen Bond Donor Count	2	Computed	PubChem
Hydrogen Bond Acceptor Count	6	Computed	PubChem

Chemical Properties and Spectroscopic Data

The chemical properties of **isoapetalic acid** are defined by its functional groups, which include a carboxylic acid, a phenol, a ketone, and ether linkages within its heterocyclic structure. Its reactivity would be characteristic of these moieties. The structural elucidation of **isoapetalic acid** was primarily achieved through spectroscopic analysis.

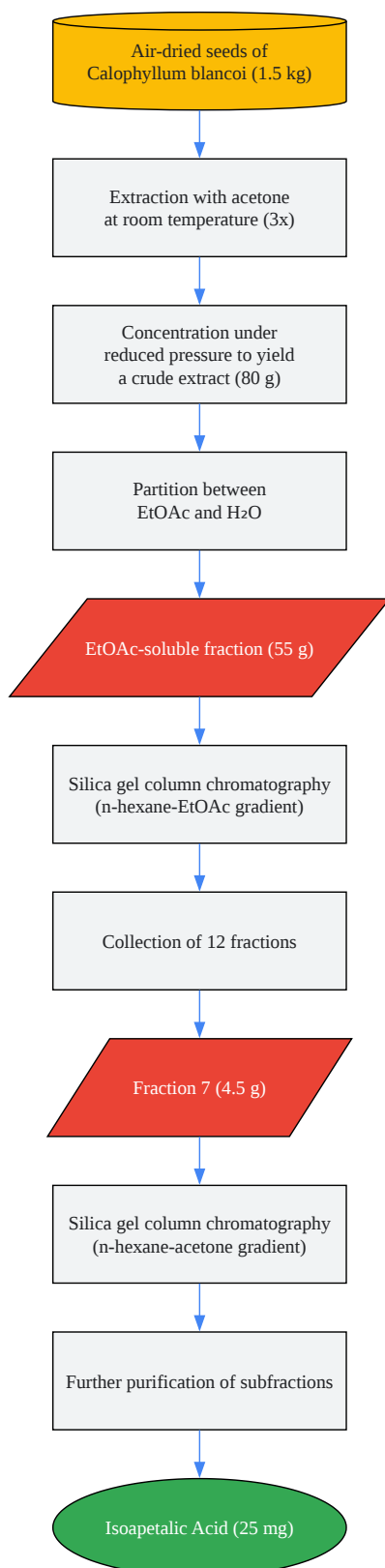
Table 3: Spectroscopic Data for **Isoapetalic Acid**

Spectroscopy	Key Data Points
¹ H-NMR (CDCl ₃ , 400 MHz)	δ (ppm): 13.51 (1H, s, OH-5), 6.45 (1H, d, J=8.8 Hz, H-9'), 5.48 (1H, d, J=8.8 Hz, H-8'), 4.08 (1H, m, H-7'), 3.20 (1H, m, H-3), 2.65 (1H, q, J=6.8 Hz, H-8), 2.45 (2H, m, H-2), 1.80 (1H, m, H-7), 1.45 (3H, s, Me-2'), 1.43 (3H, s, Me-2'), 1.35 (2H, m, H-4), 1.25 (3H, d, J=6.8 Hz, Me-8), 0.90 (3H, d, J=6.8 Hz, Me-7), 0.85 (3H, t, J=7.2 Hz, H-6)
¹³ C-NMR (CDCl ₃ , 100 MHz)	δ (ppm): 203.0 (C-6'), 179.0 (C-1), 162.1 (C-5'), 158.2 (C-7a'), 157.9 (C-3a'), 127.9 (C-9'), 115.7 (C-8'), 104.2 (C-10a'), 103.5 (C-4a'), 98.6 (C-10'), 80.5 (C-2'), 78.4 (C-7), 45.6 (C-8), 41.2 (C-3), 35.0 (C-2), 28.1 (Me-2'), 27.9 (Me-2'), 20.8 (C-4), 20.3 (Me-8), 16.7 (Me-7), 14.2 (C-6)
Mass Spectrometry (FABMS)	m/z: 389 [M+H] ⁺
UV (MeOH)	λ _{max} (log ε): 278 (4.32), 332 (3.80) nm
IR (neat)	ν _{max} : 3448, 1710, 1645, 1580 cm ⁻¹

Experimental Protocols

The following protocols are based on the methodology described by Shen et al. in the Chemical & Pharmaceutical Bulletin (2004) for the isolation and characterization of **isoapetalic acid**.

The isolation procedure involves solvent extraction followed by chromatographic separation.



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Caption: Experimental workflow for the isolation of **isoapetalic acid**.

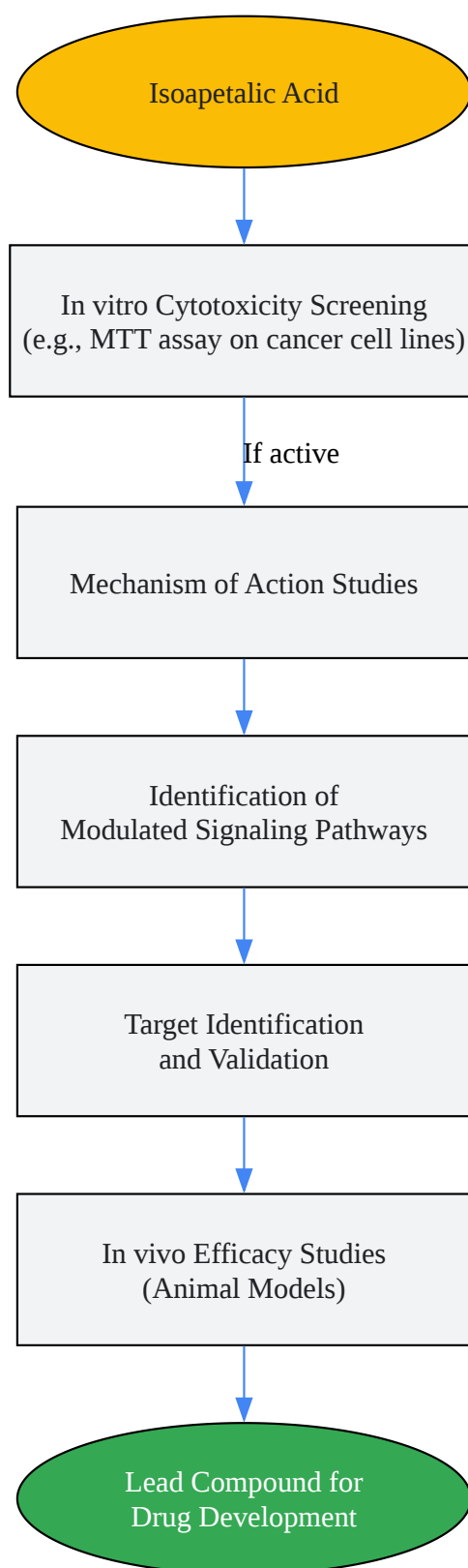
The purified **isoapetalic acid** was subjected to a suite of spectroscopic analyses to determine its chemical structure.

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were acquired on a 400 MHz spectrometer in CDCl_3 . 2D NMR experiments (COSY, HMQC, HMBC) were used to establish connectivity.
- Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FABMS) was used to determine the molecular ion.
- UV and IR Spectroscopy: UV spectra were recorded in methanol, and IR spectra were obtained from a neat sample.
- Optical Rotation: Measured using a polarimeter with chloroform as the solvent.

Biological Activity

The primary literature describing the isolation of **isoapetalic acid** did not report specific biological activity data for this compound. However, the study did evaluate the cytotoxicity of related pyranochromanone derivatives isolated from the same source. Apetalic acid methyl ester, apetalic acid 5-O-acetate, and isoapetalic methyl ester showed mild cytotoxic activity against KB (human oral epidermoid carcinoma) and HeLa (human cervical epithelioid carcinoma) tumor cell lines. This suggests that **isoapetalic acid** and its derivatives may be of interest for further investigation in oncology.

No specific signaling pathways have been identified for **isoapetalic acid** in the reviewed literature. The following diagram illustrates a hypothetical logical relationship for its potential investigation as a cytotoxic agent.



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Caption: Logical workflow for investigating **isoapetalic acid**'s therapeutic potential.

Conclusion

Isoapetalic acid is a structurally elucidated natural product with limited but promising preliminary data suggesting potential bioactivity within its compound class. This guide provides the currently available technical information to support further research and development. A significant opportunity exists for the scientific community to expand upon the foundational knowledge of this molecule, particularly in the experimental determination of its physicochemical properties and a thorough investigation of its pharmacological profile.

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